Cas no 873-63-2 (3-Chlorobenzyl alcohol)

3-Chlorobenzyl alcohol (CAS 873-63-2) is an aromatic organic compound with the molecular formula C₇H₇ClO. It is a white crystalline solid with mild phenolic odor, soluble in organic solvents like ethanol and ether but sparingly soluble in water. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its chlorinated benzyl structure enhances reactivity, making it useful for derivatization and functional group transformations. Additionally, 3-Chlorobenzyl alcohol exhibits antimicrobial properties, lending utility in preservative formulations. Handling requires standard precautions due to potential skin and eye irritation. Its stability and reactivity profile make it a valuable reagent in fine chemical applications.
3-Chlorobenzyl alcohol structure
3-Chlorobenzyl alcohol structure
Product Name:3-Chlorobenzyl alcohol
CAS No:873-63-2
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD00004632
CID:40129
PubChem ID:70117
Update Time:2025-05-24

3-Chlorobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 3-Chlorobenzyl alcohol
    • (3-CHLOROPHENYL)METHANOL
    • m-Chlorobenzyl alcohol
    • Benzenemethanol, 3-chloro-
    • 3-chlorobenzylalcohol
    • ZSRDNPVYGSFUMD-UHFFFAOYSA-N
    • (3-chlorophenyl)methan-1-ol
    • m-chlorobenzylalcohol
    • 3-chlorobenyl alcohol
    • PubChem3626
    • 3-Chlorobenzenemethanol
    • 3-chloro-benzyl alcohol
    • (3-chlorophenyl)-methanol
    • (3-Chlorophenyl)methanol #
    • ASISCHEM V78210
    • KSC489M4B
    • RARECHEM AL BD 0056
    • 3-Chlorobenzenemethanol (ACI)
    • Benzyl alcohol, m-chloro- (6CI, 7CI, 8CI)
    • NS00039186
    • CHEBI:194665
    • InChI=1/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H
    • DTXSID70236273
    • 3-Chlorobenzyl alcohol, 98%
    • MFCD00004632
    • AKOS000249535
    • Z212055560
    • SCHEMBL94762
    • W-104030
    • CS-W018271
    • EN300-25627
    • EINECS 212-847-5
    • CPF4FF63L8
    • DB-013598
    • PS-5311
    • 873-63-2
    • MDL: MFCD00004632
    • Inchi: 1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
    • InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CO)C=CC=1
    • BRN: 2041501

Computed Properties

  • Exact Mass: 142.01900
  • Monoisotopic Mass: 142.018543
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.211 g/mL at 25 °C(lit.)
  • Boiling Point: 242°C(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.555(lit.)
  • PSA: 20.23000
  • LogP: 1.83230
  • Solubility: Not determined

3-Chlorobenzyl alcohol Security Information

  • Signal Word:Warning
  • Hazard Statement: H402
  • Warning Statement: P273-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: S24/25:Prevent skin and eye contact.
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature

3-Chlorobenzyl alcohol Customs Data

  • HS CODE:29062900
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Chlorobenzyl alcohol Pricemore >>

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3-Chlorobenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride Solvents: Ethanol ;  24 h, 20 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C
Reference
CeCl3-catalyzed reduction of methyl esters of carboxylic acids to corresponding alcohols with sodium borohydride
Xu, Yinan; et al, Synthetic Communications, 2010, 40(22), 3423-3429

Production Method 2

Reaction Conditions
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  480 min, rt
Reference
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Production Method 3

Reaction Conditions
1.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ;  1 - 12 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Production Method 4

Reaction Conditions
1.1 Reagents: Benzaldehyde ,  Water Catalysts: Samarium iodide (SmI2) ,  Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Methanol ,  Tetrahydrofuran
Reference
Novel and facile selective reduction of carboxylic acids with a samarium diiodide-lanthanide triflate-methanol-base system
Kamochi, Yasuko; et al, Tetrahedron Letters, 2000, 41(3), 341-344

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Chlorotrityl chloride (polystyrene crosslinked divinylbenzene beads bound) Solvents: Dichloromethane ;  60 min, 25 - 30 °C
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ;  60 - 65 °C; 20 min, 60 - 65 °C
Reference
Reduction of aliphatic, aromatic and heteroaromatic carboxylic acid derivatives to alcohol promoted by trityl resin under presence of copper sulphate and sodium borohydride catalytic system
Kalola, Anirudhdha G.; et al, Heterocyclic Letters, 2022, 12(1), 87-99

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, 130 °C
Reference
Direct, metal-free synthesis of benzyl alcohols and deuterated benzyl alcohols from p-toluenesulfonylhydrazones using water as solvent
Garcia-Munoz, Angel; et al, Synthesis, 2012, 44(14), 2237-2242

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Reference
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
Reference
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: Tetrahydrofuran ;  36 h, 14 atm, 110 °C
Reference
Selective hydrogenation of primary amides and cyclic dipeptides under Ru-catalysis
Subaramanian, Murugan; et al, Chemical Communications (Cambridge, 2020, 56(82), 12411-12414

Production Method 10

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol
Reference
Nickel boride mediated cleavage of 1,3-oxathiolanes: a convenient approach to deprotection and reduction
Khurana, Jitender M.; et al, Monatshefte fuer Chemie, 2016, 147(6), 1113-1116

Production Method 11

Reaction Conditions
1.1 Reagents: p-Cymene monooxygenase Solvents: Ethanol
Reference
Biotransformations catalyzed by cloned p-cymene monooxygenase from Pseudomonas putida F1
Nishio, Toshiyuki; et al, Applied Microbiology and Biotechnology, 2001, 55(3), 321-325

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water
Reference
Improved procedure for the reduction of esters to alcohols by sodium borohydride
Bianco, A.; et al, Synthetic Communications, 1988, 18(15), 1765-71

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Anisole ;  80 °C
1.2 Reagents: Water
Reference
Selective reduction of carboxylic esters enabled by a coaxial double-tube continuous-flow reactor with on-the-fly H2 degassing
Wu, Jiale; et al, Reaction Chemistry & Engineering, 2023, 8(6), 1414-1426

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
Reference
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; et al, Scientific Reports, 2022, 12(1),

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium carbonate ,  Copper oxide (CuO) ,  Silica Solvents: Ethanol ;  1 h, 1.4 MPa, 120 °C
Reference
Potassium Carbonate (K2CO3)-Assisted Copper-Catalyzed Liquid-Phase Hydrogenation of Furfural: Striking Promotion Synergy Enables a Superior High Furfuryl Alcohol Yield at Mild Reaction Conditions
Zhang, Zhaoxia; et al, Industrial & Engineering Chemistry Research, 2022, 61(45), 16643-16652

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ;  12 h, 82 °C
Reference
Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts
Sathishkumar, Pushpanathan N.; et al, Journal of Organometallic Chemistry, 2018, 876, 57-65

Production Method 17

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc borohydride Solvents: Diethyl ether
Reference
Efficient reduction of acyl chlorides with zinc borohydride-N,N,N',N'-tetramethylethylenediamine
Kotsuki, Hiyoshizo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(7), 2684-6

Production Method 18

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc borohydride Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Efficient reduction of acyl chlorides with zinc borohydride-N,N,N',N'-tetramethylethylenediamine
Kotsuki, Hiyoshizo; et al, Tetrahedron Letters, 1986, 27(35), 4213-14

Production Method 19

Reaction Conditions
1.1 Catalysts: Poly(sulfonylimino-1,2-ethanediyliminosulfonyl-2,7-naphthalenediyl) Solvents: Water ;  15 min, rt
Reference
Synthesis, Characterization and Application of Poly(N,N'-dibromo-Nethylnaphthyl- 2,7-disulfonamide) as an Efficient Catalyst for the Acetylation and Deacetylation Reactions
Khazaei, Ardeshir; et al, Letters in Organic Chemistry, 2014, 11(3), 159-167

Production Method 20

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Production Method 21

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Sodium hydroxide Solvents: Water ;  2 h, 7 atm, 240 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Base-catalyzed direct transformation of benzylamines into benzyl alcohols
Kanbara, Yutaka; et al, Synlett, 2012, 23(5), 706-710

Production Method 22

Reaction Conditions
1.1 Catalysts: 2914898-10-3 Solvents: Hexane ,  1,4-Dioxane ;  5 min, rt
1.2 Reagents: Hydrogen ,  Lithium tert-butoxide ;  24 h, 10 bar, 110 °C; 110 °C → rt
1.3 Reagents: Trifluoroacetic acid ;  rt
Reference
A triphos-modified tungsten piano-stool complex for the homogeneous (conjugate) hydrogenation of ketones and esters
Vielhaber, Thomas; et al, Journal of Catalysis, 2022, 416, 352-363

Production Method 23

Reaction Conditions
1.1 Reagents: Zinc borohydride Solvents: Diethyl ether
Reference
Facile reduction of benzenethiol esters under mild conditions with zinc borohydride
Kotsuki, Hiyoshizo; et al, Chemistry Letters, 1986, (6), 1003-4

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Ceric ammonium nitrate Catalysts: Silver carbonate ,  4,4′-Dimethyl [2,2′-bipyridine]-4,4′-dicarboxylate Solvents: Acetonitrile ,  Chlorobenzene ,  Water ;  12 h, 55 °C
1.2 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Reference
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Triphenylphosphine ,  Rhodium trichloride Solvents: Tetrahydrofuran ;  rt → 150 °C; 12 h, 150 °C
Reference
Experimental and density functional theory studies on hydroxymethylation of phenylboronic acids with paraformaldehyde over a Rh-PPh3 catalyst
Wang, Kuan ; et al, Applied Organometallic Chemistry, 2021, 35(2),

Production Method 26

Reaction Conditions
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ;  20 h, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  32 min, 90 °C
Reference
A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions
Rojo, Maria Victoria; et al, Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Production Method 27

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
The photosolvolysis of N-arylmethyladenines. Photoremovable N-arylmethyl protective groups for N-containing compounds
Er-Rhaimini, A.; et al, Tetrahedron Letters, 1990, 31(40), 5757-60

3-Chlorobenzyl alcohol Raw materials

3-Chlorobenzyl alcohol Preparation Products

3-Chlorobenzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:873-63-2)3-Chlorobenzyl alcohol
Order Number:A24114
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Quantity:1kg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):274.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:873-63-2)3-Chlorobenzyl alcohol
Order Number:1668728;sfd7557
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Quantity:Company Customization/200kg
Purity:98%/99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:873-63-2)3-氯苯甲醇
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Additional information on 3-Chlorobenzyl alcohol

3-Chlorobenzyl Alcohol: A Comprehensive Overview

3-Chlorobenzyl alcohol, also known by its CAS number 873-63-2, is a versatile organic compound with a wide range of applications in various industries. This compound, characterized by its benzyl group substituted with a chlorine atom at the third position and an alcohol functional group, has garnered significant attention due to its unique chemical properties and potential uses. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to 3-chlorobenzyl alcohol.

The molecular structure of 3-chlorobenzyl alcohol consists of a benzene ring with a chlorine substituent at the meta position and a hydroxymethyl group (-CH₂OH) attached to the benzene ring. This arrangement imparts the compound with both aromatic and hydroxyl functionalities, making it highly reactive in various chemical reactions. The presence of the hydroxyl group allows for easy modification, enabling the synthesis of derivatives that can be tailored for specific applications.

One of the most notable aspects of 3-chlorobenzyl alcohol is its role as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its potential in the development of bioactive compounds, particularly in drug discovery. For instance, researchers have explored its use as a building block for synthesizing anti-inflammatory agents and anticancer drugs.

In terms of synthesis, 3-chlorobenzyl alcohol can be prepared through several methods. One common approach involves the hydrolysis of 3-chlorobenzyl chloride in the presence of aqueous acid or base. Another method entails the chlorination of benzyl alcohol using thionyl chloride or other chlorinating agents. These methods have been optimized to improve yield and purity, ensuring that 3-chlorobenzyl alcohol meets the high standards required for industrial and research applications.

The physical properties of 3-chlorobenzyl alcohol are also worth noting. It is a colorless liquid with a pleasant odor, and it is miscible with water and most organic solvents. Its melting point is relatively low (-45°C), while its boiling point is around 165°C under standard conditions. These properties make it suitable for use in both laboratory settings and large-scale manufacturing processes.

One area where 3-chlorobenzyl alcohol has shown significant promise is in materials science. Recent research has focused on its use as a monomer in polymer synthesis, particularly in the development of biocompatible polymers for medical applications. Its ability to form stable covalent bonds with other monomers has led to the creation of materials with improved mechanical properties and biodegradability.

In addition to its chemical applications, 3-chlorobenzyl alcohol has found utility in biological systems as well. Studies have demonstrated its potential as an antimicrobial agent, particularly against gram-positive bacteria. This property has led to investigations into its use in food preservation and personal care products.

Looking ahead, the demand for 3-chlorobenzyl alcohol is expected to grow as new applications continue to emerge. The compound's versatility and reactivity make it an attractive candidate for further research and development. As industries increasingly seek sustainable and efficient chemical solutions, 3-chlorobenzyl alcohol stands out as a key player in meeting these demands.

In conclusion, 3-chlorobenzyl alcohol (CAS No. 873-63-2) is a multifaceted compound with a wide array of applications across various sectors. Its unique chemical structure, coupled with its reactivity and versatility, positions it as an essential component in modern organic synthesis. With ongoing advancements in research and technology, the future prospects for this compound are both exciting and promising.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873-63-2)3-Chlorobenzyl alcohol
A24114
Purity:99%
Quantity:1kg
Price ($):274.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:873-63-2)3-Chlorobenzyl alcohol
1668728;sfd7557
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
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